2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a unique combination of functional groups, including imidazole, nitro, and borocane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The imidazole ring can participate in reduction reactions to form different derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the dichloro groups can produce a wide range of substituted imidazole derivatives .
Scientific Research Applications
2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the nitro group can participate in redox reactions. The borocane moiety may enhance the compound’s stability and facilitate its binding to specific targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole core and exhibit similar biological activities.
Nitro compounds: Nitrobenzene and nitroimidazole are examples of compounds with nitro groups that have comparable reactivity.
Borocane derivatives: Compounds containing borocane moieties are less common but can be found in certain boron-containing drugs and materials.
Uniqueness
The uniqueness of 2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H17BCl2N4O6 |
---|---|
Molecular Weight |
491.1 g/mol |
IUPAC Name |
2-[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)27(30)31)26(11)8-12-3-5-13(6-4-12)21-32-16(28)9-25(2)10-17(29)33-21/h3-7H,8-10H2,1-2H3 |
InChI Key |
FUJZJWQLQGXDEK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CN3C(=NC4=C(C(=C(C=C43)Cl)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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